molecular formula C23H24ClN3O4 B11292243 N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11292243
M. Wt: 441.9 g/mol
InChI Key: KQPGQBWCWKEBKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structural features, including a chlorophenyl group, a cyclopentyl ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Cyclopentyl and Methoxyphenyl Substitution: These groups are introduced through further substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated aromatic compounds and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methylbenzamide
  • 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H24ClN3O4/c1-31-19-12-10-18(11-13-19)27-22(29)20(26(23(27)30)17-4-2-3-5-17)14-21(28)25-16-8-6-15(24)7-9-16/h6-13,17,20H,2-5,14H2,1H3,(H,25,28)

InChI Key

KQPGQBWCWKEBKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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